molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B057953
CAS No.: 869478-09-1
M. Wt: 297.3 g/mol
InChI Key: URTYAHMRXXVHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 869478-09-1) is a benzoxazinone derivative with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol . Its structure features a benzoxazinone core substituted with an acetyl group at position 8 and a benzyloxy group at position 4. Key physicochemical properties include:

  • LogP: ~2 (indicating moderate lipophilicity)
  • Solubility: Practically insoluble in water (0.083 g/L at 25°C) .
  • Synthesis: Prepared via reaction of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)-ethanone with chloroacetyl chloride under basic conditions (K₂CO₃), followed by purification via silica gel chromatography .

The compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules, such as CDK9 and PI3Kα inhibitors .

Preparation Methods

Core Benzoxazinone Skeleton Formation

The benzoxazinone scaffold is constructed via cyclization reactions, typically employing Smiles rearrangement or nucleophilic aromatic substitution. A validated route involves:

Starting Material : 3-amino-5-benzyloxy-2-hydroxyacetophenone derivatives.
Reagents : Chloroacetyl chloride, potassium carbonate (K₂CO₃), and dichloromethane (CH₂Cl₂).
Procedure :

  • The amino group of 3-amino-5-benzyloxy-2-hydroxyacetophenone reacts with chloroacetyl chloride at 0–5°C in CH₂Cl₂, forming a chloroacetamide intermediate.

  • Intramolecular cyclization under basic conditions (K₂CO₃) yields the 1,4-benzoxazin-3-one core .

Critical Parameters :

  • Temperature control (0–5°C) prevents side reactions during acetylation.

  • Anhydrous conditions minimize hydrolysis of chloroacetyl chloride.

Functionalization at Position 6: Benzyloxy Group Introduction

The benzyloxy group at position 6 is introduced via O-alkylation or through pre-functionalized starting materials.

Method A: Direct Alkylation
Reagents : Benzyl bromide, potassium carbonate, dimethylformamide (DMF).
Procedure :

  • A hydroxyl group at position 6 of the benzoxazinone precursor is treated with benzyl bromide in DMF at 60°C.

  • K₂CO₃ acts as a base, deprotonating the hydroxyl group to facilitate nucleophilic substitution .

Method B: Pre-functionalized Phenolic Precursors
Example : 2-chloro-4-benzyloxyphenol is used as a starting material, where the benzyloxy group is already present. This approach avoids post-cyclization alkylation but requires precise regioselectivity during synthesis .

Acetylation at Position 8

The acetyl group is introduced via Friedel-Crafts acylation or directed ortho-metalation.

Friedel-Crafts Acylation
Reagents : Acetyl chloride, aluminum chloride (AlCl₃), nitrobenzene (solvent).
Conditions :

  • The electron-donating benzyloxy group activates the aromatic ring for electrophilic substitution.

  • Acetyl chloride reacts at the para position relative to the benzyloxy group, forming 8-acetyl-6-(benzyloxy)-2H-benzoxazinone .

Yield Optimization :

  • Excess AlCl₃ (1.2 equivalents) improves acylation efficiency.

  • Reaction time: 4–6 hours at 25°C .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) eluent removes unreacted intermediates .

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .

Characterization Data :

Technique Key Observations
1H NMR (400 MHz)δ 2.60 (s, 3H, COCH₃), 5.20 (s, 2H, OCH₂Ph), 6.90–7.40 (m, aromatic protons) .
13C NMR δ 202.1 (C=O), 161.2 (OCH₂Ph), 153.8 (C-3), 128–135 (aromatic carbons) .
HRMS [M+H]+: 298.1184 (calculated for C₁₇H₁₆NO₄: 298.1180) .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Method Yield Purity Key Advantage
Cyclization + Alkylation 65%97%Avoids harsh acylation conditions
Pre-functionalized Route 72%95%Reduces step count
Friedel-Crafts Acylation 58%96%Directs acetyl group to para position

Trade-offs :

  • Pre-functionalized routes offer higher yields but require specialized precursors.

  • Friedel-Crafts acylation, while regioselective, necessitates toxic solvents (e.g., nitrobenzene).

Scalability and Industrial Production

Challenges :

  • Solvent Volume : Large-scale column chromatography is impractical; recrystallization is preferred.

  • Exotherm Management : Chloroacetyl chloride reactions require jacketed reactors for temperature control.

Optimized Protocol for Kilo-scale Synthesis :

  • Cyclization : Batch reactor with CH₂Cl₂ and K₂CO₃, stirred for 12 hours.

  • Alkylation : Continuous flow system with benzyl bromide and DMF at 60°C.

  • Acetylation : Fixed-bed reactor with AlCl₃-coated silica gel to minimize waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazine ring or the acetyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Dual Receptor Modulation

Recent studies have highlighted the compound's role in dual receptor modulation, particularly targeting the 5-HT6 and GABA-A receptors. These receptors are crucial in various neurological pathways, making this compound a candidate for treating disorders such as anxiety and depression.

  • Mechanism of Action : The compound acts as an antagonist at the 5-HT6 receptor while simultaneously modulating GABA-A receptor activity. This dual action could enhance therapeutic efficacy by addressing multiple pathways involved in mood regulation .

Antidepressant and Anxiolytic Potential

Research indicates that compounds with similar scaffolds have shown promise in alleviating symptoms of depression and anxiety. The structural modifications in 8-acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one may lead to improved binding affinities and selectivity for these receptors, enhancing its potential as a therapeutic agent .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may exhibit neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress and inflammation play significant roles. The ability to modulate neurotransmitter systems could contribute to its neuroprotective effects .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various analogs of this compound to evaluate their biological activity against the 5-HT6 receptor. The most promising analogs displayed high potency with Ki values ranging from 16.0 ± 0.4 nM to 25.0 ± 1.0 nM, indicating strong receptor binding affinity .

CompoundKi (nM)Activity
Compound A16.0 ± 0.4High potency at 5-HT6
Compound B25.0 ± 1.0Moderate potency at GABA-A

Case Study 2: Stability and Efficacy Testing

Another research effort focused on the stability of selected compounds derived from this scaffold under various conditions (e.g., PBS, rat plasma). The stability assays indicated that the compounds maintained over 79% stability after exposure to different environments for up to an hour, suggesting their viability for further in vivo studies .

Mechanism of Action

The mechanism of action of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Biological Activity Synthesis Highlights References
8-Acetyl-6-(benzyloxy)-2H-benzoxazinone 6-benzyloxy, 8-acetyl Intermediate for kinase inhibitors (CDK9, PI3Kα) Chloroacetyl chloride/K₂CO₃, 50% yield
7-Bromo-2H-benzoxazinone-isoxazole hybrids 7-bromo, isoxazole linkage Anticancer (HCT-116, MDA-MB-231 cells) Cu(I)-catalyzed one-pot synthesis
4-Phenyl-2H-benzoxazinone 4-phenyl Dual PI3K/mTOR inhibition (IC₅₀: 0.1–2 µM) Alkylation with aryl halides
8-Bromo-2H-benzoxazinone 8-bromo Trypanosoma brucei N-myristoyltransferase inhibition Reaction with 2-chloroacetyl chloride
6-(2-Amino-pyrimidinyl)-4-methyl-2H-benzoxazinone 6-pyrimidinyl, 4-methyl Antiproliferative (unspecified targets) Cs₂CO₃-mediated coupling, 64% yield

Impact of Substituents on Activity

  • Position 6 :

    • Benzyloxy group (target compound): Enhances lipophilicity and may facilitate blood-brain barrier penetration, making it suitable for CNS-targeting inhibitors (e.g., CDK9) .
    • Methoxy group (e.g., 6-methoxy-2-phenyl-1,4-benzoxathiin): Reduces metabolic instability but may lower kinase affinity compared to benzyloxy .
  • Position 8 :

    • Acetyl group (target compound): Introduces a hydrogen bond acceptor, critical for interactions with kinase active sites (e.g., PI3Kα) .
    • Bromo group (e.g., 8-bromo derivatives): Increases electrophilicity, enhancing covalent binding to parasitic enzymes .
  • Core Modifications :

    • Replacement of the benzo ring with a pyrido ring (e.g., 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) alters electron distribution, reducing BRD4 binding affinity (IC₅₀: ~2 µM vs. sub-µM for benzo analogs) .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Property 8-Acetyl-6-(benzyloxy)-2H-benzoxazinone 7-Bromo-isoxazole hybrid 4-Phenyl-2H-benzoxazinone
Molecular Weight 297.31 327.18 (avg.) 283.30
LogP ~2 ~2.5 ~3.0
Hydrogen Bond Acceptors 4 5 3
Rotatable Bonds 4 3 2
Solubility (Water) 0.083 g/L <0.01 g/L 0.12 g/L
  • The target compound’s moderate logP balances membrane permeability and solubility, whereas brominated analogs exhibit lower aqueous solubility due to increased hydrophobicity .

Biological Activity

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, with CAS number 869478-09-1, is a compound belonging to the class of benzo[b][1,4]oxazines. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C₁₇H₁₅NO₄
  • Molecular Weight : 297.31 g/mol
  • Purity : 98% .

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The following sections summarize the findings related to its pharmacological properties.

1. Anti-Cancer Activity

Several studies have explored the anti-cancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and colon cancer cell lines .
Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest

2. Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Findings : In animal models, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250100
IL-6300120

3. Neuroprotective Effects

Research indicates that this compound may also offer neuroprotective benefits:

  • Study Results : In models of neurodegeneration, such as those induced by oxidative stress, this compound demonstrated the ability to protect neuronal cells from apoptosis.
  • Mechanism : The neuroprotective effect is attributed to its antioxidant properties and its ability to modulate neuroinflammatory processes .

Q & A

Q. Basic: What are the common synthetic routes for 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one?

Synthesis typically involves multi-step reactions starting with halogenated or hydroxylated benzoxazinone precursors. Key steps include:

  • O-Alkylation : Introduction of benzyloxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF or THF) .
  • Acetylation : Acetyl groups are added using acetyl chloride or anhydrides in the presence of catalysts like 18-crown-6 to enhance reactivity .
  • Reduction : Nitro or amino groups may be reduced using Pd/C or H₂ in methanol .
  • Purification : Recrystallization (ethanol/water) or column chromatography ensures purity .

Key Reference : Synthesis of analogous compounds via sequential alkylation and acetylation steps is detailed in .

Q. Basic: How is the structure of benzoxazinone derivatives confirmed experimentally?

Characterization methods include :

  • 1H/13C NMR : Chemical shifts (e.g., δ 2.1–2.4 ppm for acetyl protons) and coupling constants confirm substituent positions .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
  • TLC : Hexane:ethyl acetate (2:1) is used to monitor reaction progress .
    Example : reports 7-bromo derivatives characterized by δ 7.2–7.8 ppm aromatic protons and Br isotopic patterns in HRMS .

Q. Advanced: How do substituents on the benzoxazinone core influence biological activity?

  • Electrophilic Modifications : Fluorine or chlorine atoms enhance reactivity with biological targets (e.g., thrombelastography studies show fluorine improves anticoagulant activity by 30% compared to non-fluorinated analogs) .
  • Benzyloxy Groups : Increase lipophilicity, improving membrane permeability (e.g., TRPV1 receptor binding in ) .
  • Acetyl Groups : May act as hydrogen bond acceptors, influencing enzyme inhibition (e.g., antifungal activity in ) .
    SAR Insight : Difluoroallicin derivatives in demonstrate that -S=O and fluorine synergistically enhance antiplatelet activity .

Q. Advanced: What strategies resolve contradictions in spectral data during characterization?

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals; re-run NMR in standardized solvents .
  • Isotopic Labeling : Use 13C-enriched intermediates to resolve overlapping carbon signals .
  • X-ray Crystallography : resolved ambiguities in 6-chloro derivatives via crystal structure analysis .
    Case Study : reports discrepancies in coupling constants due to rotameric forms; variable-temperature NMR clarified dynamics .

Q. Advanced: How can one-pot synthesis methods be optimized for benzoxazinone derivatives?

  • Catalyst Selection : Copper(I) catalysts (e.g., CuI) enable regioselective cyclization (85% yield for isoxazole hybrids in ) .
  • Reagent Order : Sequential addition of aldehydes before alkynes minimizes side reactions .
  • Temperature Control : Maintain 0–5°C during acyl chloride additions to prevent decomposition .
    Example : achieved 92% purity via one-pot reactions, avoiding intermediate isolation .

Q. Advanced: What computational approaches predict the activity of benzoxazinone derivatives?

  • Molecular Docking : AutoDock Vina evaluates binding to targets like 5-HT receptors (e.g., Brilaroxazine in showed ΔG = -9.2 kcal/mol for 5-HT2A) .
  • DFT Calculations : Assess electrophilicity indices (e.g., fluorine substituents increase electrophilicity by 15% in ) .
  • MD Simulations : Predict stability of protein-ligand complexes over 100 ns trajectories .
    Application : used docking to prioritize hybrids for in vitro anti-cancer testing .

Q. Basic: What are the typical biological targets of benzoxazinone derivatives?

  • TRPV1 Receptors : Analgesic candidates (e.g., radiolabeled vanilloids in ) .
  • 5-HT Receptors : Antipsychotics like Brilaroxazine target 5-HT1A/2A ( –20) .
  • Antimicrobial Targets : Antifungal activity via disruption of ergosterol biosynthesis .

Q. Advanced: How are impurities in benzoxazinone-based pharmaceuticals profiled?

  • HPLC-MS : Identify impurities like 6-(benzyloxy)-8-(2-chloroacetyl) derivatives (RT = 12.3 min, m/z 331.75) .
  • Stability Studies : Accelerated degradation (40°C/75% RH) reveals hydrolytic byproducts (e.g., deacetylated forms) .
  • Synthesis Controls : Use Boc-protected intermediates to minimize epoxide formation ( ) .

Q. Basic: What solvents and conditions are optimal for recrystallizing benzoxazinone derivatives?

  • Ethanol/Water : 70:30 v/v for high-purity crystals (mp 165–167°C for 6-bromo analogs) .
  • Dichloromethane/Hexane : Gradient cooling (-20°C) minimizes solvate formation .

Q. Advanced: How does fluorine substitution alter the reactivity of benzoxazinones?

  • Electrophilicity : Fluorine increases σ-hole interactions, enhancing binding to serine proteases (e.g., 2.5-fold higher Ki vs. non-fluorinated analogs) .
  • Metabolic Stability : CF₃ groups in reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 h) .

Properties

IUPAC Name

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYAHMRXXVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610757
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-09-1
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.0 mL (258 mmol) chloroacetyl chloride are added dropwise to 60.0 g (233 mmol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone and 70.0 g (506 mmol) potassium carbonate while being cooled with the ice bath. Then the mixture is stirred overnight at ambient temperature and then for 6 hours at reflux temperature. The hot reaction mixture is filtered, then evaporated down to approx. 400 mL and combined with ice water. The precipitate obtained is suction filtered, dried and purified by chromatography on a short silica gel column (dichloromethane:methanol=99:1). The fractions containing the product are evaporated down, suspended in isopropanol/diisopropylether, suction filtered and washed with diisopropylether. Yield: 34.6 g (50%); mass spectroscopy [M+H]+=298.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.00 kg (52.22 mol) 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone 4a, 0.165 kg platinum (IV) oxide and 45 l 2-methyltetrahydrofuran are hydrogenated at 3 bar hydrogen pressure and an internal temperature of 25° C. until no further hydrogen uptake is discernible. The catalyst is filtered off and washed with 20 l of 2-methyltetrahydrofuran. 23.09 kg (167.09 mol) potassium carbonate are placed in another reactor, and the reaction mixture from the first reactor is added. It is rinsed with 22 l of 2-methyltetrahydrofuran. Then within 30 minutes 9.44 kg (83.55 mol) chloroacetyl chloride are metered into the suspension. After 2.5 hours reaction time at 65° C., 101 l water are added. The aqueous phase is separated off at 55° C. Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo. After heating to reflux temperature, 180 l methylcyclohexane are metered in within 30 minutes at reflux temperature. The suspension obtained is cooled to 20° C. and stirred for another 1 hour at this temperature to complete the crystallisation. Then the precipitate is removed by centrifuging, washed with 113 l methylcyclohexane and dried at 50° C.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
45 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.09 kg
Type
reactant
Reaction Step Five
Quantity
9.44 kg
Type
reactant
Reaction Step Six
Quantity
0.165 kg
Type
catalyst
Reaction Step Seven
Name
Quantity
101 L
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.